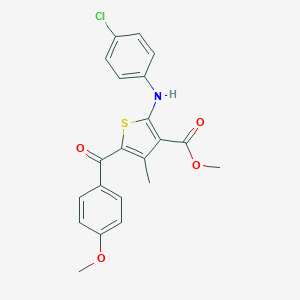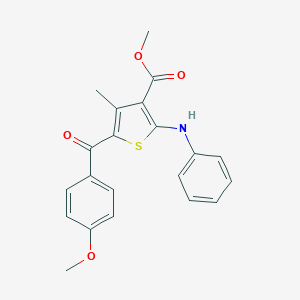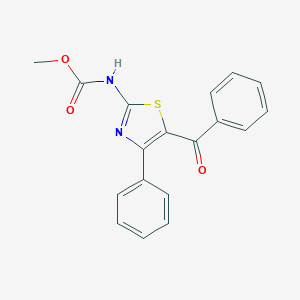![molecular formula C17H18ClN3O B282000 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine involves the inhibition of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in the development and function of B cells. The inhibition of BTK by this compound prevents the activation of B cells and the production of antibodies. This leads to a reduction in inflammation and the proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine have been extensively studied. In cancer, the inhibition of BTK by this compound has been shown to have anti-tumor effects by reducing the proliferation and survival of cancer cells. In autoimmune disorders, the inhibition of BTK has been shown to reduce inflammation and the activation of immune cells. In inflammatory diseases, the inhibition of BTK has been shown to reduce inflammation and the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments include its high selectivity for BTK and its potential therapeutic benefits in various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its synthesis method.
Zukünftige Richtungen
There are several future directions for the study of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. These include the optimization of its synthesis method to improve yield and purity, the evaluation of its toxicity in vivo, and the development of more potent and selective BTK inhibitors. Additionally, the therapeutic potential of this compound in other diseases, such as neurodegenerative diseases, should be further investigated.
Synthesemethoden
The synthesis of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine involves the reaction of 3-chlorobenzaldehyde with piperazine in the presence of a base to form 4-(3-chlorophenyl)-1-piperazinecarbaldehyde. This intermediate is then reacted with 2-aminobenzophenone in the presence of a reducing agent to form 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied for its potential therapeutic applications. The inhibition of BTK by this compound has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, BTK has been shown to play a role in the survival and proliferation of cancer cells, and the inhibition of BTK has been shown to have anti-tumor effects. In autoimmune disorders, BTK has been shown to play a role in the activation of immune cells, and the inhibition of BTK has been shown to reduce inflammation. In inflammatory diseases, BTK has been shown to play a role in the activation of immune cells and the production of pro-inflammatory cytokines, and the inhibition of BTK has been shown to reduce inflammation.
Eigenschaften
Molekularformel |
C17H18ClN3O |
|---|---|
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
(2-aminophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18ClN3O/c18-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)19/h1-7,12H,8-11,19H2 |
InChI-Schlüssel |
HTAKEQVRMGMBHN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)

![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)



![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)

![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)

![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)